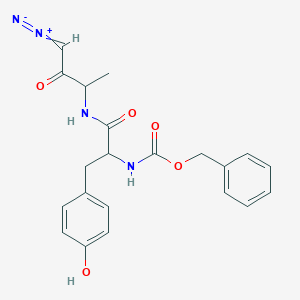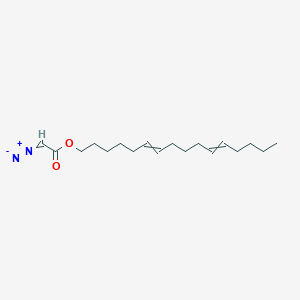
Hexadeca-6,11-dienyl 2-diazoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadeca-6,11-dienyl 2-diazoacetate, also known as HDA, is a synthetic compound that has been extensively studied for its potential applications in chemical synthesis and biological research. HDA is a diazo compound that is commonly used as a reagent in organic chemistry, particularly in the synthesis of alkenes and cyclopropanes. In addition, HDA has been shown to have a range of biological activities, including anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of Hexadeca-6,11-dienyl 2-diazoacetate is not fully understood, but it is thought to involve the formation of reactive intermediates that can interact with cellular components. Hexadeca-6,11-dienyl 2-diazoacetate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be one mechanism by which it exerts its anticancer effects. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to inhibit the growth of bacteria and fungi, possibly by disrupting cell membrane function.
Biochemische Und Physiologische Effekte
Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Hexadeca-6,11-dienyl 2-diazoacetate can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes involved in lipid metabolism. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Hexadeca-6,11-dienyl 2-diazoacetate in lab experiments is its versatility as a reagent in organic chemistry. Hexadeca-6,11-dienyl 2-diazoacetate can be used to synthesize a wide range of compounds, including alkenes and cyclopropanes, which makes it a valuable tool for chemical synthesis. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have a range of biological activities, which makes it a potential candidate for the development of new drugs.
However, there are also limitations to using Hexadeca-6,11-dienyl 2-diazoacetate in lab experiments. One limitation is its potential toxicity, particularly at high concentrations. In addition, Hexadeca-6,11-dienyl 2-diazoacetate is a reactive compound that can be difficult to handle, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on Hexadeca-6,11-dienyl 2-diazoacetate. One area of interest is the development of new anticancer drugs based on Hexadeca-6,11-dienyl 2-diazoacetate. Researchers could investigate the structure-activity relationship of Hexadeca-6,11-dienyl 2-diazoacetate and related compounds to identify new compounds with improved anticancer activity. In addition, researchers could explore the potential of Hexadeca-6,11-dienyl 2-diazoacetate as a treatment for bacterial and fungal infections, particularly those caused by antibiotic-resistant strains.
Another potential future direction is the development of new synthetic methods for Hexadeca-6,11-dienyl 2-diazoacetate and related compounds. Researchers could investigate new reaction pathways or catalysts that could improve the efficiency and selectivity of Hexadeca-6,11-dienyl 2-diazoacetate synthesis. Finally, researchers could explore the potential of Hexadeca-6,11-dienyl 2-diazoacetate as a tool for chemical biology research. Hexadeca-6,11-dienyl 2-diazoacetate could be used to selectively modify biomolecules in cells or to probe the function of enzymes involved in lipid metabolism.
Synthesemethoden
Hexadeca-6,11-dienyl 2-diazoacetate can be synthesized through a multistep process involving the reaction of hexadecadiene with diazomethane. The first step involves the preparation of hexadecadiene through the reaction of 1-bromo-2-hexadecene with magnesium. The resulting Grignard reagent is then reacted with ethyl chloroformate to form the corresponding carboxylic acid. Finally, the carboxylic acid is treated with diazomethane to form Hexadeca-6,11-dienyl 2-diazoacetate.
Wissenschaftliche Forschungsanwendungen
Hexadeca-6,11-dienyl 2-diazoacetate has been widely used as a reagent in organic chemistry for the synthesis of alkenes and cyclopropanes. It has also been shown to have a range of biological activities, including anticancer and antimicrobial properties. Hexadeca-6,11-dienyl 2-diazoacetate has been investigated as a potential treatment for various types of cancer, including breast, lung, and colon cancer. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
114318-33-1 |
|---|---|
Produktname |
Hexadeca-6,11-dienyl 2-diazoacetate |
Molekularformel |
C18H30N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
hexadeca-6,11-dienyl 2-diazoacetate |
InChI |
InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18(21)17-20-19/h5-6,10-11,17H,2-4,7-9,12-16H2,1H3 |
InChI-Schlüssel |
VOIKYOXLNYIWHU-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-] |
Kanonische SMILES |
CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-] |
Synonyme |
6,11-hexadecadienyl diazoacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



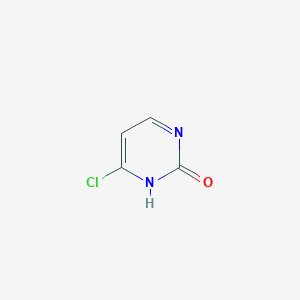
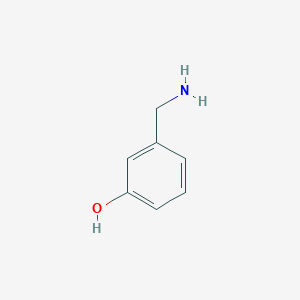
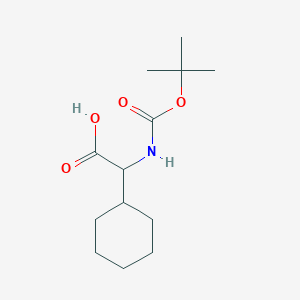
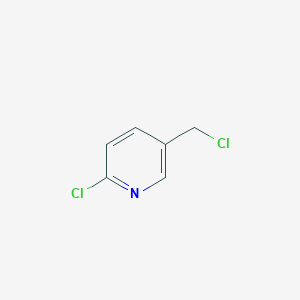
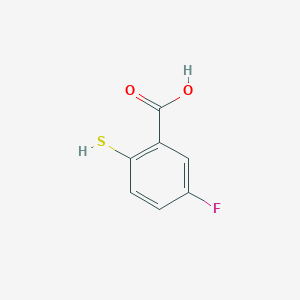
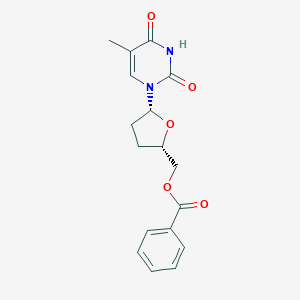
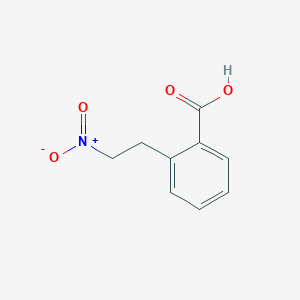
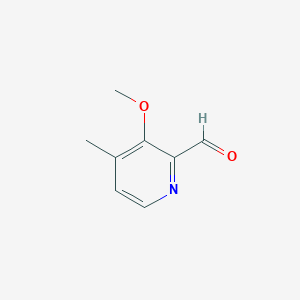
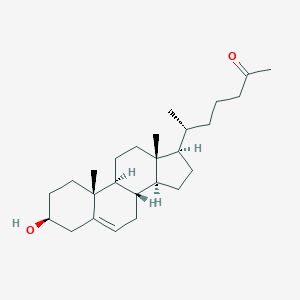
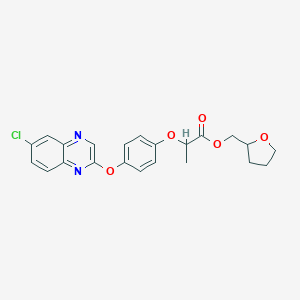
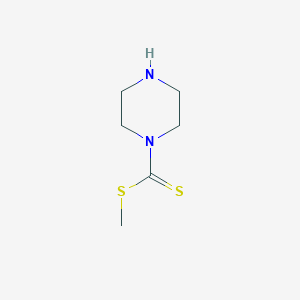
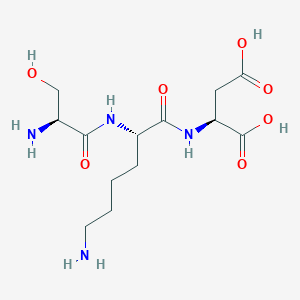
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
